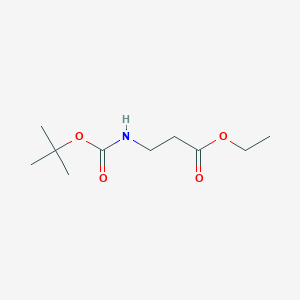
N-Boc-beta-alanine ethyl ester
概要
説明
N-Boc-beta-alanine ethyl ester is a chemical compound that belongs to the class of N-Boc-protected amino acid esters. The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly useful in peptide synthesis and other organic reactions due to its stability and ease of removal under mild acidic conditions.
作用機序
Target of Action
It is known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.
Mode of Action
Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides. It protects the reactive amino group during peptide bond formation, preventing unwanted side reactions . After the peptide synthesis, the Boc group can be removed under acidic conditions to reveal the original amino group .
Biochemical Pathways
As an amino acid derivative, it may be involved in protein synthesis and other amino acid-related metabolic pathways .
Pharmacokinetics
Its pharmacokinetic properties may be influenced by its chemical structure, including its molecular weight and the presence of the boc group .
Result of Action
As a boc-protected amino acid derivative, it may be involved in the synthesis of peptides, which can have various biological effects depending on their sequence and structure .
Action Environment
The action, efficacy, and stability of Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group . Furthermore, factors such as temperature and the presence of other chemicals can also influence its reactivity and stability .
準備方法
Synthetic Routes and Reaction Conditions
N-Boc-beta-alanine ethyl ester can be synthesized through several methods. One common approach involves the reaction of beta-alanine with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-beta-alanine, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid or trimethylchlorosilane . The reaction conditions typically involve room temperature and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the protection of beta-alanine with Boc2O, followed by esterification with ethanol. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-Boc-beta-alanine ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Deprotected amines or other functionalized derivatives.
科学的研究の応用
N-Boc-beta-alanine ethyl ester has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
N-Boc-alpha-alanine ethyl ester: Similar in structure but with the Boc group attached to the alpha position.
N-Cbz-beta-alanine ethyl ester: Uses a different protecting group (carbobenzyloxy) instead of Boc.
N-Fmoc-beta-alanine ethyl ester: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group.
Uniqueness
N-Boc-beta-alanine ethyl ester is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required .
特性
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARMXQJJKOUVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![METHYL 4-[3-({[(4-BUTYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE](/img/structure/B2974011.png)
![N,N-Dimethyl-4-azaspiro[2.5]octan-7-amine dihydrochloride](/img/structure/B2974015.png)
![2-Methyl-7-(phenylmethoxycarbonylamino)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974018.png)
![5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2974019.png)
![methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2974020.png)
![4-{[3-(Diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B2974022.png)

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2974025.png)
amino)acetate](/img/structure/B2974026.png)
![N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide](/img/structure/B2974028.png)
![3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2974030.png)


![N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
